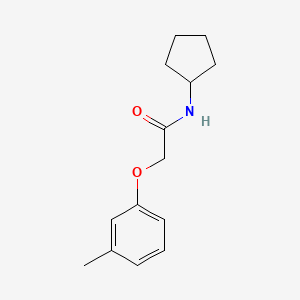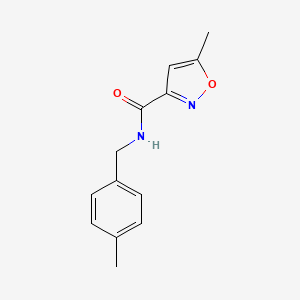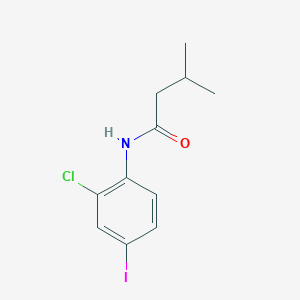
N-cyclopentyl-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(3-methylphenoxy)acetamide, also known as CPP-ACP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 315.41 g/mol.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-2-(3-methylphenoxy)acetamide is not fully understood, but it is believed to work by binding to tooth enamel and forming a protective layer that prevents acid erosion and promotes remineralization. N-cyclopentyl-2-(3-methylphenoxy)acetamide also has antimicrobial properties and can inhibit the growth of bacteria that cause tooth decay.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(3-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects. In dentistry, N-cyclopentyl-2-(3-methylphenoxy)acetamide can increase the hardness and mineral content of enamel, reduce the formation of dental plaque, and inhibit the growth of oral bacteria. In agriculture, N-cyclopentyl-2-(3-methylphenoxy)acetamide can enhance plant growth and yield by regulating hormone levels and improving nutrient uptake. In pharmaceuticals, N-cyclopentyl-2-(3-methylphenoxy)acetamide has been shown to have anticancer and anti-inflammatory properties, as well as potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopentyl-2-(3-methylphenoxy)acetamide is its versatility and potential applications in various fields. N-cyclopentyl-2-(3-methylphenoxy)acetamide is also relatively easy to synthesize and purify, making it a cost-effective compound for lab experiments. However, N-cyclopentyl-2-(3-methylphenoxy)acetamide has some limitations, such as its low solubility in some solvents and its potential toxicity at high doses.
Orientations Futures
There are many potential future directions for N-cyclopentyl-2-(3-methylphenoxy)acetamide research. In dentistry, further studies could investigate the long-term effects of N-cyclopentyl-2-(3-methylphenoxy)acetamide on tooth enamel and oral health. In agriculture, research could focus on optimizing the use of N-cyclopentyl-2-(3-methylphenoxy)acetamide as a plant growth regulator and developing new formulations for enhanced efficacy. In pharmaceuticals, future research could explore the potential of N-cyclopentyl-2-(3-methylphenoxy)acetamide as a drug candidate for various diseases, as well as investigate its mechanisms of action and potential side effects.
Conclusion:
In conclusion, N-cyclopentyl-2-(3-methylphenoxy)acetamide, or N-cyclopentyl-2-(3-methylphenoxy)acetamide, is a versatile compound with potential applications in dentistry, agriculture, and pharmaceuticals. N-cyclopentyl-2-(3-methylphenoxy)acetamide has been extensively studied for its various properties, including its ability to prevent tooth decay, enhance plant growth, and potentially treat diseases such as cancer and Alzheimer's. Further research is needed to fully understand the mechanisms of action and potential applications of N-cyclopentyl-2-(3-methylphenoxy)acetamide.
Méthodes De Synthèse
N-cyclopentyl-2-(3-methylphenoxy)acetamide can be synthesized by reacting cyclopentylamine with 3-methylphenol and chloroacetyl chloride. The reaction takes place in the presence of a base and an organic solvent, such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
N-cyclopentyl-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields, including dentistry, agriculture, and pharmaceuticals. In dentistry, N-cyclopentyl-2-(3-methylphenoxy)acetamide is used as an active ingredient in toothpaste and mouthwash to prevent tooth decay and remineralize enamel. In agriculture, N-cyclopentyl-2-(3-methylphenoxy)acetamide is used as a plant growth regulator to enhance growth and yield. In pharmaceuticals, N-cyclopentyl-2-(3-methylphenoxy)acetamide is being investigated as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's.
Propriétés
IUPAC Name |
N-cyclopentyl-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-5-4-8-13(9-11)17-10-14(16)15-12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICAEEQPWKPHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49728777 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B5821001.png)


![{2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5821020.png)
![8-bromo-5H-pyrimido[5,4-b]indole-4-thiol](/img/structure/B5821028.png)



![4-[3-(3,4-dichlorophenyl)acryloyl]morpholine](/img/structure/B5821045.png)

![5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5821081.png)